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Compound of Interest

Compound Name: 2-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1280481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a

versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine

atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that

make it a valuable intermediate in the design and synthesis of complex organic molecules. This

guide provides a comprehensive overview of its chemical and physical properties, a

representative synthetic protocol, its applications in synthetic chemistry, and expected

spectroscopic characteristics.

Physicochemical Properties
2-Bromo-3,5-difluorobenzoic acid is a solid at room temperature, typically appearing as a

cream or beige powder or crystalline solid.[1] Its key physical and chemical properties are

summarized in the table below.
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Property Value Reference(s)

CAS Number 651027-01-9 [1][2]

Molecular Formula C₇H₃BrF₂O₂ [1][2]

Molecular Weight 237.00 g/mol [1][2]

Appearance
Cream beige granular or

crystalline solid
[3]

Melting Point 140-142 °C [4]

Boiling Point 279.6 °C at 760 mmHg [1]

Purity Typically ≥97-98% [1]

Storage
Sealed in a dry place at room

temperature
[1]

Synthesis
While a specific, detailed synthesis protocol for 2-bromo-3,5-difluorobenzoic acid is not

readily available in peer-reviewed literature, a representative method can be proposed based

on established organometallic procedures for the synthesis of polysubstituted benzoic acids. A

common route involves the directed ortho-metalation of a suitable precursor followed by

carboxylation.

Representative Experimental Protocol: Synthesis via
Lithiation-Carboxylation
This protocol is a representative example based on the synthesis of structurally similar

compounds.

Reaction Scheme:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.moldb.com/product/651027-01-9
https://www.scbt.com/p/2-bromo-3-5-difluorobenzoic-acid-651027-01-9
https://www.moldb.com/product/651027-01-9
https://www.scbt.com/p/2-bromo-3-5-difluorobenzoic-acid-651027-01-9
https://www.moldb.com/product/651027-01-9
https://www.scbt.com/p/2-bromo-3-5-difluorobenzoic-acid-651027-01-9
https://m.indiamart.com/proddetail/2-bromo-3-5-difluoro-benzoic-acid-2853984378112.html
https://www.boroncore.com/651027-01-9.html
https://www.moldb.com/product/651027-01-9
https://www.moldb.com/product/651027-01-9
https://www.moldb.com/product/651027-01-9
https://www.benchchem.com/product/b1280481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 2-Bromo-3,5-difluorobenzoic acid

1-Bromo-3,5-difluorobenzene LDA, THF
-78 °C

Lithium
Intermediate

1. CO₂, (s)
2. H₃O⁺

2-Bromo-3,5-difluorobenzoic acid

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Bromo-3,5-difluorobenzoic acid.

Materials:

1-Bromo-3,5-difluorobenzene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi)

Diisopropylamine

Dry ice (solid CO₂)

Hydrochloric acid (HCl), aqueous solution

Diethyl ether

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom

flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous

THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine followed

by the slow, dropwise addition of an equimolar amount of n-butyllithium solution, maintaining

the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
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Lithiation: Slowly add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF to the

freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for

2-3 hours to ensure the formation of the lithiated intermediate. The regioselectivity of the

lithiation is directed by the bromine atom.

Carboxylation: Quench the reaction by adding an excess of crushed dry ice in one portion.

The temperature of the reaction mixture should be kept below -60 °C during the addition.

Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

Work-up and Isolation: Once at room temperature, quench the reaction with a saturated

aqueous solution of ammonium chloride, followed by acidification with 1 M HCl until the pH is

acidic. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl

ether (3 x volumes).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium

sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude

product. The crude 2-bromo-3,5-difluorobenzoic acid can be further purified by

recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the

final product.

Applications in Drug Discovery and Organic
Synthesis
2-Bromo-3,5-difluorobenzoic acid is a valuable building block for the synthesis of more

complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The

presence of three distinct functional handles—the carboxylic acid, the bromo group, and the

fluorinated benzene ring—allows for a variety of subsequent chemical transformations.

Amide Bond Formation
The carboxylic acid moiety can be readily converted to amides, which are common functional

groups in many biologically active compounds. This is typically achieved by activating the

carboxylic acid (e.g., conversion to an acid chloride or using coupling reagents like HATU or

EDC) followed by reaction with a primary or secondary amine.

Palladium-Catalyzed Cross-Coupling Reactions
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The carbon-bromine bond is particularly amenable to a wide range of palladium-catalyzed

cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom

bonds. These reactions are cornerstones of modern drug discovery.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Heck Reaction: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Representative Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol illustrates a general procedure for the Suzuki-Miyaura coupling of a derivative of

2-bromo-3,5-difluorobenzoic acid.

Representative Suzuki-Miyaura Coupling Workflow

2-Bromo-3,5-difluoro-
benzoyl Derivative Aryl Boronic Acid

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Solvent (e.g., Dioxane/H₂O)

Heat
(e.g., 80-100 °C)

Aqueous Workup
& Extraction

Column
Chromatography Biaryl Product

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

Ester or amide derivative of 2-bromo-3,5-difluorobenzoic acid

Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Water (degassed)

Procedure:

Reaction Setup: In a Schlenk flask, combine the 2-bromo-3,5-difluorobenzoic acid
derivative, the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the

palladium catalyst (1-5 mol%).

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three

times.

Solvent Addition: Add the degassed solvent(s) via syringe.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

until the starting material is consumed, as monitored by TLC or LC-MS.

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an

organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to

obtain the desired biaryl product.

Spectroscopic Characterization
While specific spectral data is not publicly available, the expected spectroscopic characteristics

can be inferred from the structure and data for similar compounds.
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Spectroscopy Expected Characteristics

¹H NMR

The spectrum is expected to show two signals in

the aromatic region (approx. 7.0-8.0 ppm),

corresponding to the two aromatic protons.

Each signal would likely appear as a doublet of

doublets or a more complex multiplet due to

coupling with the adjacent fluorine atoms and

the other proton. The carboxylic acid proton

would appear as a broad singlet far downfield

(>10 ppm), which may be exchangeable with

D₂O.

¹³C NMR

The spectrum should display seven distinct

signals. The carboxyl carbon would be the most

deshielded (approx. 165-175 ppm). The

aromatic carbons directly bonded to fluorine

would show large one-bond C-F coupling

constants. The carbon bearing the bromine

atom would be shifted downfield compared to an

unsubstituted carbon.

¹⁹F NMR

Two distinct signals are expected, one for each

fluorine atom, as they are in different chemical

environments. These signals would likely

appear as multiplets due to coupling with each

other and with the aromatic protons.

IR Spectroscopy

Key absorbances would include a broad O-H

stretch for the carboxylic acid (approx. 2500-

3300 cm⁻¹), a strong C=O stretch (approx. 1700

cm⁻¹), C-F stretches (approx. 1100-1300 cm⁻¹),

and C-Br stretch (in the fingerprint region).

Mass Spectrometry

The mass spectrum would show a characteristic

isotopic pattern for the molecular ion due to the

presence of one bromine atom (⁷⁹Br and ⁸¹Br in

approximately a 1:1 ratio).
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Biological Activity
To date, there is no publicly available information on the biological activity or mechanism of

action of 2-bromo-3,5-difluorobenzoic acid itself. Its primary role in the life sciences is as an

intermediate in the synthesis of potentially bioactive molecules. The incorporation of fluorine

atoms is a common strategy in medicinal chemistry to modulate properties such as metabolic

stability, lipophilicity, and binding affinity of a drug candidate. Therefore, derivatives of 2-
bromo-3,5-difluorobenzoic acid are of significant interest in drug discovery programs.

Safety Information
2-Bromo-3,5-difluorobenzoic acid should be handled with appropriate safety precautions in a

laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for

detailed information on handling, storage, and disposal.

Hazard Statements (Typical):

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements (Typical):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Conclusion
2-Bromo-3,5-difluorobenzoic acid is a valuable and versatile synthetic intermediate. Its

trifunctional nature allows for sequential and site-selective modifications, making it an attractive
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starting material for the synthesis of complex, highly functionalized molecules for applications in

drug discovery, agrochemicals, and materials science. While data on its biological properties

are currently unavailable, its utility as a scaffold for creating novel chemical entities is well-

established by analogy to similar halogenated benzoic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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